alum hematoxylin

Histopathology Connective Tissue Staining Special Stains

Alum hematoxylin (CAS 1339-94-2) is the gold-standard nuclear chromatin stain for clinical histopathology and research. Its aluminum-hematein coordination complex delivers the blue-purple nuclear contrast essential for diagnostic H&E and IHC counterstaining. Choosing the right formulation is critical: Harris’ regressive stain offers 95.1% sensitivity for routine FFPE sections, while progressive Mayer’s/Gill’s formulations eliminate differentiation steps for faster frozen sections and cleaner IHC backgrounds. Do not substitute for iron hematoxylin in acid-resistant connective tissue stains. Source certified, mercury-free solutions to ensure reproducibility and minimize precipitate.

Molecular Formula C17H20N2O4S
Molecular Weight 0
CAS No. 1339-94-2
Cat. No. B1170006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealum hematoxylin
CAS1339-94-2
Synonymsalum hematoxylin
Molecular FormulaC17H20N2O4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alum Hematoxylin (CAS 1339-94-2) for Histology and Cytology Staining: Core Identification


Alum hematoxylin (CAS 1339-94-2), also known as hemalum, is a metal-mordanted dye complex formed by the oxidation of hematoxylin to hematein and its subsequent chelation with aluminum ions (typically from ammonium or potassium alum) [1]. This complex is the fundamental nuclear stain in the hematoxylin and eosin (H&E) technique, which remains the cornerstone of diagnostic histopathology [2]. The resulting blue-purple lake selectively binds to chromatin, enabling the visualization of nuclear morphology [3]. While multiple formulations exist (e.g., Mayer's, Harris', Gill's), the core functionality is defined by this aluminum-hematein coordination chemistry.

The Inseparability of Alum Hematoxylin Formulation and Performance: Why Not All Hematoxylins are Interchangeable


Direct substitution of one alum hematoxylin formulation for another without method re-validation is a significant risk to diagnostic reproducibility. The classification of alum hematoxylins as 'progressive' or 'regressive' is not a minor nuance; it dictates the entire staining workflow, from reagent concentration to differentiation steps [1]. A progressive stain like Mayer's is designed to selectively stain nuclei to a desired endpoint without a decolorization step, while a regressive stain like Harris' requires overstaining followed by acid-alcohol differentiation to achieve nuclear-cytoplasmic contrast [2]. Furthermore, critical formulation differences in mordant type, dye concentration, and stabilizers directly impact shelf life, precipitation behavior, and staining consistency [3]. Choosing the wrong subtype can lead to under-stained nuclei, excessive background, or incompatibility with downstream immunohistochemistry protocols [4].

Alum Hematoxylin vs. Iron Hematoxylin and Formulation-Specific Performance Metrics: A Quantitative Comparator Guide


Acid Resistance in Special Stains: Alum vs. Iron Hematoxylin for Connective Tissue

In connective tissue staining protocols that utilize acidic dye solutions (e.g., Van Gieson's stain with picric acid), standard alum hematoxylin (aluminum mordant) is decolorized, leading to loss of nuclear detail. In contrast, iron hematoxylin formulations like Weigert's are resistant to this acidic environment, preserving nuclear staining integrity [1]. This is a critical protocol-specific requirement; alum hematoxylin is not a suitable substitute for iron hematoxylin in these acidic special stains.

Histopathology Connective Tissue Staining Special Stains

Staining Selectivity for Sulfation Sites: Alum vs. Iron Hematoxylin in Cartilage

Alum hematoxylin demonstrates a distinct staining profile for sulfation and sulfonation sites, such as those found in cartilage matrix, which is not observed with iron hematoxylin counterparts. Specifically, alum hematoxylin stained cartilage weakly but was able to demonstrate these sulfation/sulfonation sites, whereas iron galleins, iron fluorone black, and acid iron hematoxylin showed no staining of these same sites [1]. This indicates a differential affinity of the aluminum-hematein complex for certain tissue chemical moieties.

Histochemistry Cartilage Biology Nuclear Staining

Mucin Staining and Nuclear Sharpness: Regressive (Harris') vs. Progressive (Mayer's) Alum Hematoxylin

Within the alum hematoxylin class, regressive formulations (e.g., Harris') and progressive formulations (e.g., Mayer's) yield fundamentally different staining outcomes. Regressive alum hematoxylins with high dye concentration (≥5 g/L) and thorough ripening stain mucin deeply, whereas progressive solutions (dye concentration ~1-2 g/L) tend to leave mucin unstained, providing cleaner backgrounds [1]. Additionally, nuclear detail is often considered sharper following differentiation in regressive protocols [2].

Histotechnology H&E Staining Mucin Visualization

Solution Stability and Precipitation: Gill's (Alum) vs. Harris' (Alum) Hematoxylin

Formulation differences within alum hematoxylins lead to significant variations in practical stability and required maintenance. Harris' alum hematoxylin is prone to forming a greenish-golden surface precipitate (Al-hematein lake) upon exposure to atmospheric oxygen, often necessitating weekly or daily filtration to prevent staining artifacts [1]. In contrast, Gill's alum hematoxylin formulation incorporates 25% ethylene glycol as a stabilizer, which prevents this precipitation, eliminating the need for filtration and enhancing long-term solution stability [2].

Laboratory Workflow Stain Stability H&E Quality Control

FFPE Tissue Staining Sensitivity and Specificity: Alum Hematoxylin Formulations vs. Chromium-Based Hematoxylin X

In a direct comparative study of four hematoxylin dyes for formalin-fixed paraffin-embedded (FFPE) tissue, traditional alum-based formulations (Harris' and Mayer's) were benchmarked against a novel chromium-based mordant (Haematoxylin X). For sensitivity (staining intensity and appropriate blue/black color), Harris' alum hematoxylin scored highest at 95.1%, followed by Mayer's alum hematoxylin at 88.0% [1]. For specificity (absence of background, uneven staining, or deposits), Harris' scored 91.2% and Mayer's scored 87.0% [1]. This quantifies the performance variance among common alum hematoxylin subtypes used in clinical diagnostics.

Clinical Pathology FFPE Staining Stain Quality Metrics

Procurement-Guiding Applications for Alum Hematoxylin (1339-94-2) in Histopathology and Research


Routine Diagnostic H&E Staining on FFPE Tissue

For high-volume clinical histopathology laboratories performing routine hematoxylin and eosin (H&E) staining on formalin-fixed paraffin-embedded (FFPE) tissues, alum hematoxylin is the non-negotiable standard. Selection within this class should be guided by specific formulation performance. Harris' alum hematoxylin demonstrates high sensitivity (95.1%) and specificity (91.2%) scores in comparative studies, making it a robust choice for diagnostic clarity, though it requires periodic filtration to remove precipitate [1]. Alternatively, Gill's alum hematoxylin offers a precipitation-free workflow due to its ethylene glycol stabilizer, reducing maintenance while still providing excellent nuclear detail [2]. Mayer's alum hematoxylin is often preferred for immunohistochemistry (IHC) counterstaining due to its progressive nature and cleaner background .

Immunohistochemistry (IHC) Nuclear Counterstaining

In immunohistochemistry, where the primary antibody-DAB chromogen signal must not be obscured, the choice of nuclear counterstain is critical. Progressive alum hematoxylin formulations, such as Mayer's, are strongly preferred over regressive types like Harris'. Mayer's alum hematoxylin provides a lighter, more controlled nuclear stain without the need for a differentiation step, which can inadvertently strip or alter the IHC signal. This results in better contrast and easier interpretation of DAB-positive cells [1]. Its use in IHC counterstaining is a well-established, validated application [2].

Frozen Section Staining for Intraoperative Consultation

For rapid intraoperative consultation (frozen sections), speed and clarity are paramount. While a head-to-head study indicated that a chromium-based hematoxylin scored highest in frozen tissue sensitivity (86.8%) and specificity (85.5%) [1], alum-based hematoxylins remain the routine standard. Specifically, progressive stains like Mayer's or Gill's are often favored for frozen sections as they do not require the extra differentiation step, reducing total protocol time and minimizing the risk of over-differentiation, which can be challenging to control precisely in a time-sensitive, high-pressure environment [2].

Special Stains for Connective Tissue (Iron Hematoxylin Required)

Alum hematoxylin is explicitly contraindicated for use as the sole nuclear stain in connective tissue special stains that utilize acidic dye solutions, such as Van Gieson's stain or Masson's trichrome. The acidic environment (e.g., picric acid) decolorizes the aluminum-hematein lake, leading to a complete loss of nuclear definition [1]. For these applications, an iron-based hematoxylin (e.g., Weigert's iron hematoxylin) must be procured and used as a substitute, as it demonstrates the necessary acid resistance [2].

Technical Documentation Hub

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